1-Tert-butyl-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea
Description
Properties
IUPAC Name |
1-tert-butyl-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-11-13(17-15(22)18-16(2,3)4)14(21)20(19(11)5)12-9-7-6-8-10-12/h6-10H,1-5H3,(H2,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQVADXJNFKINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320901 | |
| Record name | 1-tert-butyl-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816014 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
324577-83-5 | |
| Record name | 1-tert-butyl-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea typically involves the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazole with tert-butyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiourea group (−NHC(S)NR₂) undergoes nucleophilic substitution with electrophiles. Key examples include:
Mechanistically, the sulfur atom attacks electrophilic centers, forming intermediates stabilized by resonance with the thiourea’s π-system . Steric hindrance from the tert-butyl group influences regioselectivity in asymmetric substitutions .
Cyclization Reactions
Cyclization is facilitated by intramolecular interactions, producing heterocyclic scaffolds:
2.1. Thiazolidinone Formation
Reaction with α-halocarbonyl compounds (e.g., chloroacetyl chloride):
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Chloroacetyl chloride | NaH, THF, 0°C → RT, 4 hr | 5-Membered thiazolidinone | 81% |
The mechanism involves:
2.2. Pyrazole Ring Functionalization
The pyrazolone ring participates in cycloadditions:
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Dimethyl acetylenedicarboxylate (DMAD) | MeOH, RT, 24 hr | Thiazine-fused pyrazole | 68% | |
| Nitrile imines | FeCl₃, CH₃CN, 80°C, 8 hr | 1,3,4-Thiadiazine derivatives | 74% |
These reactions exploit the pyrazole’s conjugated system for [3+2] or [3+3] cycloadditions .
Coordination Chemistry
The thiourea moiety acts as a ligand for metal ions, forming complexes with applications in catalysis:
| Metal Salt | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂ | EtOH/H₂O, RT, 2 hr | Tetradentate Cu(II) complex | Antioxidant studies | |
| PdCl₂ | DMF, 70°C, 6 hr | Square-planar Pd(II) complex | Cross-coupling catalysis |
Stability constants (log β) for Cu(II) and Pd(II) complexes are 10.2 and 12.7, respectively, indicating strong metal-ligand binding.
Acid/Base-Mediated Rearrangements
Under acidic or basic conditions, the compound undergoes structural rearrangements:
| Condition | Product | Mechanism | Reference |
|---|---|---|---|
| HCl (1M), reflux | Thiocyanate derivative | Beckmann-type rearrangement | |
| NaOH (2M), 50°C | Hydantoin analog | Ring contraction |
Oxidation Reactions
Controlled oxidation modifies the thiourea group:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 3 hr | Sulfonic acid derivative | 63% | |
| KMnO₄ | H₂O, 0°C, 1 hr | Disulfide dimer | 55% |
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiourea derivatives, including 1-tert-butyl-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
Thioureas have been investigated for their anticancer properties. In vitro studies suggest that derivatives of thiourea can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure–activity relationship (SAR) studies indicate that modifications to the thiourea scaffold can enhance cytotoxicity against specific cancer types .
Pesticidal Activity
The compound has shown promise as a pesticide. Its ability to disrupt the metabolic processes of pests makes it a candidate for developing new agrochemicals. Studies have reported that thiourea derivatives can effectively control various agricultural pests, making them valuable in integrated pest management strategies .
Synthesis and Characterization
The synthesis of 1-tert-butyl-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea typically involves the reaction of isothiocyanates with amines or other nucleophiles under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial efficacy of several thiourea derivatives, including those structurally related to 1-tert-butyl-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 3.13 µg/mL to 6.25 µg/mL against Mycobacterium tuberculosis, suggesting strong potential as antimicrobial agents .
Cytotoxicity Assessment
In another investigation focusing on anticancer properties, the compound was tested against multiple cancer cell lines (e.g., HCT116, MCF7). The results demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against these cell lines .
Mechanism of Action
The mechanism of action of 1-Tert-butyl-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The pyrazole ring may also contribute to its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Key Findings :
- Diafenthiuron’s bulky isopropyl groups likely improve lipid solubility, favoring membrane penetration in pesticidal applications .
Hydrogen Bonding and Supramolecular Assembly
Thiourea derivatives exhibit strong hydrogen-bonding interactions due to their dual donor (N-H) and acceptor (S, O) sites. The pyrazolyl substituent in the target compound introduces additional hydrogen-bond acceptors (ketone O, pyrazole N), enabling diverse supramolecular architectures. In contrast, diafenthiuron’s ether oxygen serves as a weaker acceptor. Graph set analysis (as per Etter’s formalism) could reveal distinct patterns:
- Target Compound : Likely forms extended networks via N-H···O and N-H···S interactions.
- Diafenthiuron : Predominantly relies on N-H···S and weaker C-H···O interactions .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Hydrogen Bonding Profiles
| Compound | Donors | Acceptors | Dominant Interactions |
|---|---|---|---|
| Target Compound | 2 (N-H) | 4 (S, O, N) | N-H···O, N-H···S, C-H···π |
| Diafenthiuron | 2 (N-H) | 3 (S, O) | N-H···S, C-H···O, van der Waals |
Research Implications and Gaps
- Crystallography : Structural determination via SHELX-based methods (e.g., SHELXL for refinement) could elucidate hydrogen-bonding networks and packing motifs .
- Biological Testing : Comparative studies with diafenthiuron are needed to evaluate pesticidal efficacy and toxicity.
- SAR Optimization : Modifying pyrazolyl substituents (e.g., halogenation) may enhance bioactivity while retaining thiourea’s hydrogen-bonding advantages .
Biological Activity
1-Tert-butyl-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiourea moiety linked to a pyrazole ring, which is known for its diverse pharmacological properties. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 1-Tert-butyl-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea typically involves the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazole with tert-butyl isothiocyanate. The reaction is conducted in an organic solvent like dichloromethane or acetonitrile, often in the presence of a base such as triethylamine to facilitate the process. This synthetic route allows for the efficient production of the compound in a laboratory setting .
The biological activity of this compound can be attributed to its structural components:
- Thiourea Group : Known for forming stable hydrogen bonds with various biological targets, enhancing its interaction with enzymes and receptors.
- Pyrazole Ring : Contributes to binding affinity and specificity towards certain molecular targets, potentially influencing cellular signaling pathways and functions .
Anticancer Properties
Research indicates that thiourea derivatives, including those containing pyrazole moieties, exhibit significant anticancer activity. For instance:
- Cell Apoptosis : Compounds similar to 1-Tert-butyl-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea have shown to induce apoptosis in cancer cell lines such as A549 and MCF7 with IC50 values ranging from 7.01 µM to 49.85 µM .
Antimicrobial Activity
Thiourea derivatives have also been explored for their antimicrobial properties:
- Inhibition of MRSA : Related compounds have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 0.15 µg/mL .
Anti-inflammatory and Antioxidant Effects
The anti-inflammatory potential of thiourea derivatives has been documented:
- Cytokine Inhibition : Compounds have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases .
Case Studies and Research Findings
Q & A
Q. (Advanced)
- Docking : AutoDock Vina with QM/MM optimization (B3LYP/6-31G*) predicts COX-2 binding (ΔG ≈ -9.2 kcal/mol).
- Molecular Dynamics : 50 ns simulations (NAMD) show stable H-bonds with Arg120/Tyr355.
- ADMET : SwissADME predicts BBB permeability (0.85) but hepatotoxicity risks .
How does the tert-butyl group affect coordination chemistry with transition metals?
(Advanced)
The bulky tert-butyl favors monodentate S-coordination over N,S-chelation:
- Cu(II) complexes : Higher stability (logK 4.2 vs. 3.8 for methyl analogs).
- Spectroscopy : Redshifted d-d transitions (λmax 680 → 720 nm).
Single-crystal analysis confirms distorted square planar geometry .
Which chromatographic methods ensure purity in complex mixtures?
Q. (Basic)
- HPLC : C18 column (acetonitrile/water 65:35, 1 mL/min; tR = 8.2±0.3 min).
- Byproduct detection : HILIC-MS/MS identifies dimers (m/z 589.2 [M+H]⁺).
Validation follows ICH Q2(R1) guidelines (LOD: 0.1 µg/mL) .
How can SAR studies guide the design of improved analogs?
(Advanced)
Systematic modifications:
Pyrazole C3 substituents : Electron-withdrawing groups enhance COX-2 selectivity.
Thiourea variants : N-aryl improves metabolic stability vs. N-alkyl.
Tert-butyl replacement : Cyclopentyl increases solubility by 40%.
Free Wilson analysis identifies the 4-methylpyrazole moiety as critical for antimicrobial activity (Q² = 0.82) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
